molecular formula C21H20F3NO4 B12843871 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid

Cat. No.: B12843871
M. Wt: 407.4 g/mol
InChI Key: VUFBGDMSNLMQNO-CYBMUJFWSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a trifluoromethyl group, which imparts significant chemical stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid typically involves the use of the Arndt-Eistert protocol. This method starts with commercially available N-((9H-fluoren-9-yl)methoxy)carbonyl-protected (Fmoc) α-amino acids. The process involves a direct homologation to produce enantiomerically pure N-Fmoc-protected β-amino acids in just two steps with high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Piperidine is often used to remove the Fmoc protecting group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will result in the removal of the Fmoc group, revealing the free amine.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications requiring robust and stable compounds.

Properties

Molecular Formula

C21H20F3NO4

Molecular Weight

407.4 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6,6-trifluorohexanoic acid

InChI

InChI=1S/C21H20F3NO4/c22-21(23,24)10-9-13(11-19(26)27)25-20(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,28)(H,26,27)/t13-/m1/s1

InChI Key

VUFBGDMSNLMQNO-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(F)(F)F)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)(F)F)CC(=O)O

Origin of Product

United States

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